tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate
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Overview
Description
Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is a chemical compound with the molecular formula C9H19NO4 It is known for its unique structure, which includes a carbamate group attached to a 2-hydroxy-1-(hydroxymethyl)-2-methylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- typically involves the reaction of tert-butyl carbamate with 2-hydroxy-1-(hydroxymethyl)-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl: Similar structure but with different substituents.
Carbamic acid, [3-hydroxy-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl: Another related compound with a different carbon chain length.
Uniqueness
Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for various specialized applications in research and industry .
Biological Activity
tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate, with the CAS number 182958-73-2, is a carbamate derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence its pharmacological properties, particularly as a candidate for drug development.
The molecular formula of this compound is C10H21NO4, with a molecular weight of approximately 219.28 g/mol. Its structure includes a tert-butyl group and a hydroxymethyl moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H21NO4 |
Molecular Weight | 219.28 g/mol |
CAS Number | 182958-73-2 |
Research indicates that compounds containing carbamate groups often exhibit significant biological activities due to their ability to interact with various enzymes and receptors. Specifically, this compound may function as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. CDK inhibitors have therapeutic potential in cancer treatment by halting the proliferation of cancer cells.
Metabolic Stability
The metabolic stability of this compound has been a focus of research. Studies suggest that the presence of the tert-butyl group can influence metabolic pathways, particularly through oxidative metabolism involving cytochrome P450 enzymes. For example, the replacement of hydrogen atoms in the tert-butyl group with fluorine atoms has been shown to enhance metabolic stability, leading to prolonged half-lives in vivo compared to traditional tert-butyl-containing compounds .
Case Studies and Research Findings
- Inhibition of CDKs : A study highlighted the efficacy of various carbamate derivatives as CDK inhibitors. The compound was compared against known inhibitors and demonstrated promising activity against several CDK isoforms .
- Metabolic Studies : In vitro studies using human liver microsomes indicated that the compound undergoes significant oxidative metabolism, primarily via CYP450 enzymes such as CYP3A4 and CYP2D6. This metabolic profile suggests that while the compound may be effective therapeutically, its bioavailability could be affected by rapid metabolism .
- Comparative Analysis : A comparative analysis with other carbamate derivatives showed that modifications to the structure can lead to variations in both potency and metabolic stability. The introduction of polar substituents increased stability and reduced clearance rates in animal models.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1,3-dihydroxy-3-methylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-7(6-12)10(4,5)14/h7,12,14H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNIHVVSMKRMGN-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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